molecular formula C14H15NO3 B14508058 Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate CAS No. 63123-82-0

Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate

Cat. No.: B14508058
CAS No.: 63123-82-0
M. Wt: 245.27 g/mol
InChI Key: PKDXDLIEYHUMIO-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are significant due to their diverse biological activities and their role as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions are common, where the quinoline ring can be functionalized using reagents like bromine or chlorine under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens (bromine, chlorine), acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Isoquinoline: A structural isomer with different biological activities.

    Quinazoline: Another heterocyclic compound with applications in medicinal chemistry.

Uniqueness: Methyl 2-ethyl-3-methyl-1-oxo-1lambda~5~-quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63123-82-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-ethyl-3-methyl-1-oxidoquinolin-1-ium-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-11-9(2)13(14(16)18-3)10-7-5-6-8-12(10)15(11)17/h5-8H,4H2,1-3H3

InChI Key

PKDXDLIEYHUMIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2C(=C1C)C(=O)OC)[O-]

Origin of Product

United States

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